molecular formula C7H10N2O2S B8211766 Pyridine-2-sulfonic acid ethylamide CAS No. 1303968-51-5

Pyridine-2-sulfonic acid ethylamide

Cat. No.: B8211766
CAS No.: 1303968-51-5
M. Wt: 186.23 g/mol
InChI Key: MYLSULWJJIANDW-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonic acid ethylamide is a heterocyclic compound featuring a pyridine ring substituted with a sulfonic acid group at the 2-position and an ethylamide moiety. For example, acid addition salts and polymorphs of ethylamide-containing isoxazole derivatives have been patented for pharmaceutical formulations due to their enhanced stability and bioavailability .

Properties

IUPAC Name

N-ethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-5-3-4-6-8-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLSULWJJIANDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303350
Record name 2-Pyridinesulfonamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-51-5
Record name 2-Pyridinesulfonamide, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinesulfonamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation with Fuming Sulfuric Acid

The foundational step involves sulfonation of pyridine or substituted pyridines. For example, 4-hydroxypyridine undergoes sulfonation in fuming sulfuric acid (20% SO₃) catalyzed by mercury sulfate at 190°C for 10 hours. This produces pyridine-3-sulfonic acid, which is isolated by precipitation in ethanol (70.84% yield).

Reaction Conditions

ReagentCatalystTemperatureYield
Fuming H₂SO₄ (20% SO₃)HgSO₄190°C70.84%

Alternative Sulfonation Agents

Sulfonation can also employ chlorosulfonic acid or sulfur trioxide complexes. For instance, chlorosulfonic acid reacts with substituted pyridines to form sulfonic acid intermediates, though yields vary based on substituent electronic effects.

Chlorination-Amination Sequences

Sulfonyl Chloride Formation

Pyridine sulfonic acids are converted to sulfonyl chlorides using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, 5-isopropyl-pyridine-2-thiol reacts with chlorine gas to form 5-isopropyl-pyridine-2-sulfochloride.

Key Reaction

Amination with Ethylamine

Sulfonyl chlorides react with ethylamine in the presence of a base (e.g., triethylamine) to form the target sulfonamide. A patent details the reaction of 5-isopropyl-pyridine-2-sulfochloride with ammonium hydroxide, yielding the sulfonamide intermediate, which is further treated with ethylamine hydrochloride to produce pyridine-2-sulfonic acid ethylamide.

Optimized Conditions

StepReagentSolventYield
Sulfonyl chlorideCl₂ gasCH₂Cl₂86%
AminationEthylamine·HClCH₃CN56%

Transition-Metal-Free Amination

Magnesium Amide-Mediated Pathways

A novel method employs magnesium amides (R₂NMgCl·LiCl) for direct amination of pyridine-2-sulfonyl chloride. This avoids transition metals and achieves yields comparable to traditional methods (e.g., 75–82% for aryl amines).

Example Reaction

Directed Ortho-Magnesiation

Pyridine-2-sulfonamides undergo magnesiation at the ortho position using TMPMgCl·LiCl, enabling functionalization before amination. This approach facilitates the synthesis of 2,3-disubstituted pyridines.

Organozinc Reagent-Mediated Synthesis

Sulfonate Ester Formation

Reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC) produces TCP pyridine-2-sulfonates, which react with amines to form sulfonamides.

Key Steps

  • Transmetalation : 2-Pyridylzinc + TCPC → TCP sulfonate.

  • Amination : TCP sulfonate + Ethylamine → this compound.

Yield Comparison

MethodAmineYield
Organozinc-TCPCEthylamine72%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Sulfonation-AminationHigh scalabilityCorrosive reagents (H₂SO₄)
Chlorination-AminationHigh purity intermediatesMulti-step purification
Mg Amide-MediatedTransition-metal-freeRequires anhydrous conditions
Organozinc-TCPCFunctional group toleranceCost of TCPC reagent

Yield Optimization Strategies

  • Catalyst Tuning : Mercury sulfate in sulfonation improves regioselectivity.

  • Solvent Effects : Acetonitrile enhances amination kinetics vs. THF.

  • Temperature Control : Lower temps (−78°C) reduce byproducts in magnesiation .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-sulfonic acid ethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Pyridine-2-sulfonic acid ethylamide and its derivatives exhibit a range of biological activities, making them valuable in pharmacological research.

Antimicrobial Activity

Research has shown that pyridine compounds possess significant antimicrobial properties. For instance, derivatives of pyridine-2-sulfonic acid have been evaluated for their effectiveness against various bacterial strains. A study indicated that certain pyridine derivatives demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus .

Anti-Diabetic and Anti-Alzheimer's Properties

Pyridine derivatives have been investigated for their potential as anti-diabetic and anti-Alzheimer's agents. In one study, sulfonamide derivatives tethered with pyridine moieties were synthesized and showed promising results in inhibiting enzymes related to diabetes, such as α-amylase and α-glucosidase . Additionally, some compounds exhibited significant inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease treatment .

Synthetic Methodologies

The synthesis of this compound typically involves various organic chemistry techniques aimed at modifying the pyridine ring to enhance its biological activity.

General Synthesis Pathways

Common methods for synthesizing this compound include:

  • Carbamoylation Reactions : A patented process describes the carbamoylation of substituted pyridines to yield various sulfonamide derivatives .
  • Coupling Reactions : The reaction of pyridine derivatives with sulfonyl chlorides can produce sulfonamide compounds, which can be further modified to enhance their pharmacological properties .

Case Studies

Several studies illustrate the practical applications of this compound in drug development.

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated potent activity against Gram-positive and Gram-negative bacteria .
Study 2Anti-Diabetic AgentsShowed significant inhibition of α-amylase, outperforming standard drugs like acarbose .
Study 3Anti-Alzheimer's ActivityInhibited acetylcholinesterase effectively, indicating potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of pyridine-2-sulfonic acid ethylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

(a) 5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic Acid Ethylamide

This compound, described in a 2010 patent, shares the ethylamide functional group but replaces the pyridine-sulfonic acid core with an isoxazole-carboxylic acid structure. Key differences include:

  • Bioavailability : The isoxazole derivative exhibits improved solubility and bioavailability due to its morpholine and hydroxyl substituents, which enhance hydrogen bonding and polar surface area .
  • Pharmaceutical Applications : Its acid addition salts and polymorphs are optimized for drug formulations, suggesting that Pyridine-2-sulfonic acid ethylamide could similarly benefit from salt formation to improve pharmacokinetics.
(b) Ethyl 2-(Piperidin-4-yl)acetate

Though lacking a sulfonic acid group, this compound shares structural motifs with this compound, such as a nitrogen-containing heterocycle (piperidine) and an ethyl ester/amide group. Key comparisons include:

  • Physicochemical Properties :
Parameter Ethyl 2-(Piperidin-4-yl)acetate This compound (Inferred)
Molecular Weight 185.23 g/mol ~200–220 g/mol (estimated)
Boiling Point 305.5±35.0 °C Likely higher due to sulfonic acid group
LogP (Octanol-Water) 0.89±0.35 Lower (polar sulfonic acid reduces lipophilicity)
Aqueous Solubility >10 mg/mL (pH 7) Moderate (dependent on pH)
Hydrogen Bond Acceptors 3 5–6 (sulfonic acid + amide + pyridine N)

Data for Ethyl 2-(piperidin-4-yl)acetate sourced from experimental studies .

  • Synthetic Routes : Ethyl 2-(piperidin-4-yl)acetate is synthesized via coupling reactions using cesium carbonate and carbodiimide reagents under mild conditions (25–40°C) . This compound may require sulfonation and amidation steps, which are typically more energy-intensive.

Pharmacokinetic and Bioactivity Comparisons

  • BBB Penetration: Ethyl 2-(piperidin-4-yl)acetate shows moderate blood-brain barrier (BBB) permeability (BBB score: 0.53) due to its balanced logP and low hydrogen bond donor count . In contrast, this compound’s sulfonic acid group likely limits BBB penetration, making it more suitable for peripheral targets.
  • Enzymatic Interactions : Piperidine derivatives often exhibit CYP450 inhibition, but this compound’s sulfonic acid group may reduce such interactions, enhancing metabolic stability .

Biological Activity

Pyridine-2-sulfonic acid ethylamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and potential anticancer effects, supported by various studies and case analyses.

Overview of Pyridine Derivatives

Pyridine derivatives, including this compound, are recognized for their therapeutic potential across multiple areas. They are known to exhibit a range of biological activities such as:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Potential activity against viruses.
  • Antitumor : Inhibition of cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.

The presence of the sulfonamide group in these compounds enhances their biological activities significantly due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, research has shown that compounds with a pyridine nucleus exhibit significant antibacterial activity against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives indicate their efficacy:

CompoundPathogenMIC (μg/mL)
66Staphylococcus aureus56
65Escherichia coli55
61Escherichia coli55

These results demonstrate that modifications in the structure can lead to enhanced antimicrobial activity, particularly against resistant strains like S. aureus and E. coli .

Antiviral Activity

The antiviral potential of pyridine compounds is particularly relevant in the context of emerging viral threats such as SARS-CoV-2. Pyridine derivatives have been investigated for their ability to inhibit viral replication and reduce viral load in infected cells. Studies indicate that certain pyridine sulfonamides can effectively disrupt the viral life cycle by targeting specific viral proteins .

Antitumor Properties

Emerging evidence suggests that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have reported that certain derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their therapeutic promise .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in microbial metabolism and viral replication.
  • Receptor Interaction : They may interact with cellular receptors, modulating signaling pathways that lead to apoptosis or inhibition of cell proliferation.
  • Biofilm Disruption : Some studies have indicated that these compounds can disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness .

Study on Antimicrobial Efficacy

A study conducted by Soukup et al. synthesized various pyridinium salts and evaluated their antimicrobial properties against multiple pathogens, including Staphylococcus epidermidis and Pseudomonas aeruginosa. The findings revealed that certain derivatives exhibited promising antibacterial activity, with some achieving MIC values comparable to established antibiotics .

Investigation into Antiviral Properties

An investigation into the antiviral properties of pyridine derivatives during the COVID-19 pandemic highlighted the need for new therapeutic agents. Compounds were tested for their ability to inhibit SARS-CoV-2 replication in vitro, showing significant promise as potential antiviral agents .

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